6-氟-1-甲基吲哚-2,3-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

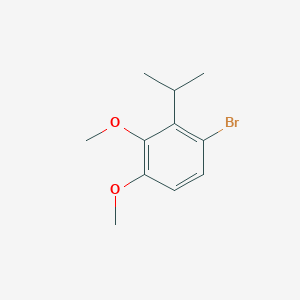

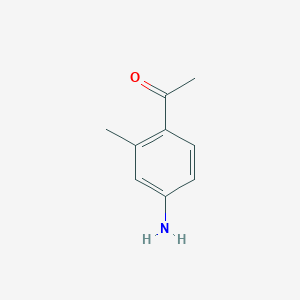

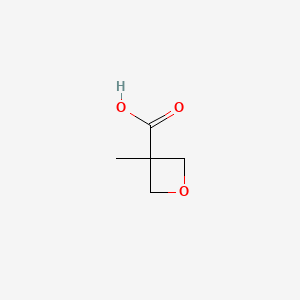

6-Fluoro-1-methylindoline-2,3-dione is a fluorinated indoline derivative that is part of a broader class of compounds with potential applications in biomedical analysis and antibacterial treatments. While the specific compound is not directly studied in the provided papers, related fluorinated indole derivatives have been synthesized and evaluated for their properties and potential uses. For instance, fluorogenic enzyme substrates have been synthesized for the detection of pathogenic bacteria, and fluorinated indole derivatives have been assessed for their antibacterial activity .

Synthesis Analysis

The synthesis of related fluorinated indole derivatives involves various chemical reactions. For example, 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones have been synthesized through the reaction of secondary amines with N-chloro-acetyl-5/6-fluoroindole-2,3-diones. Additionally, 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones were produced by condensing substituted phenylhydrazines with 5/6-fluoro-1-morpholinomethylindole-2,3-diones . These methods suggest possible synthetic routes that could be adapted for the synthesis of 6-Fluoro-1-methylindoline-2,3-dione.

Molecular Structure Analysis

The molecular structure of fluorinated indole derivatives is characterized by the presence of a fluorine atom, which can influence the compound's electronic properties and reactivity. In a related compound, the dihedral angle between the isoindoline-1,3-dione and a substituted phenol group was measured, indicating the planarity of the isoindoline-1,3-dione fragment . This structural information is relevant as it can affect the compound's intermolecular interactions and stability.

Chemical Reactions Analysis

Fluorinated indole derivatives participate in various chemical reactions. The synthesis of these compounds often involves condensation reactions, as well as reactions with secondary amines. The presence of the fluorine atom can alter the reactivity of the indole ring, potentially leading to unique chemical behaviors that could be exploited in the development of new reagents or pharmaceuticals .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indole derivatives are influenced by their molecular structure. For instance, the stability of these compounds against light and heat has been noted, with no degradation observed under certain conditions . The photophysical properties, such as fluorescence intensity and quantum yield, are also significant, as they determine the compound's suitability for applications like fluorescent labeling or the detection of bacteria . The intermolecular hydrogen bonding patterns can further affect the compound's solubility and crystallinity .

科学研究应用

分子结构和相互作用

- 化合物2-(2-氟-4-羟基苯甲基)异吲哚啉-1,3-二酮已被分析其分子结构,揭示其异吲哚啉-1,3-二酮和3-氟-4-甲基苯酚基团之间的显著二面角,有助于其平面性和分子间相互作用 (Vesek et al., 2012)。

抗菌特性

- 对含氟吲哚-2,3-二酮衍生物的研究,包括6-氟-1-甲基吲哚-2,3-二酮,证明了它们作为抗革兰氏阳性和阴性细菌的潜在抗菌剂 (Joshi, Pathak, & Jain, 1981)。

合成和除草活性

- 探讨了2-(7-氟-3-氧代-3,4-2H-苯并[b][1,4]噁唑-6-基)-异吲哚啉-1,3-二酮的合成及其作为除草剂的用途。这些化合物,包括6-氟-1-甲基吲哚-2,3-二酮的变体,表现出作为原卟啉原氧化酶抑制剂的活性,这是除草应用中使用的机制 (Huang et al., 2005)。

荧光探针开发

- 研究集中在利用6-氟-1-甲基吲哚-2,3-二酮衍生物开发荧光探针,用于检测特定物质,如1,4-二硫三唑乙醇(DTT),展示了该化合物在生物化学成像和传感应用中的实用性 (Sun et al., 2018)。

衍生物的抗微生物活性

- 合成的5-氟-1H-吲哚-2,3-二酮-三唑衍生物,与6-氟-1-甲基吲哚-2,3-二酮密切相关,已被合成并显示出显著的抗微生物特性,突显了含氟吲哚衍生物在制药应用中的潜力 (Deswal et al., 2020)。

液相色谱分析

- Phanquinone,与6-氟-1-甲基吲哚-2,3-二酮在结构上相似,已被用作液相色谱分析的荧光前色谱衍生试剂,展示了这些化合物在分析化学中的实用性 (Gatti, Gioia, & Pietra, 2002)。

抗结核活性

- 合成的5-氟-1H-吲哚-2,3-二酮衍生物表现出有希望的抗结核活性,暗示了6-氟-1-甲基吲哚-2,3-二酮及其类似物在治疗结核病中的治疗潜力 (Karalı等,2007)。

酪氨酸酶抑制

- 邻苯二甲酰亚胺衍生物,与6-氟-1-甲基吲哚-2,3-二酮在结构上相似,显示出作为酪氨酸酶抑制剂的潜力,表明在化妆品和皮肤科配方中可能的应用 (Then et al., 2018)。

属性

IUPAC Name |

6-fluoro-1-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO2/c1-11-7-4-5(10)2-3-6(7)8(12)9(11)13/h2-4H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMHRNWVOHIJLN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)F)C(=O)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50564086 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methylindoline-2,3-dione | |

CAS RN |

134640-74-7 |

Source

|

| Record name | 6-Fluoro-1-methyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50564086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1282970.png)

![2-[1-Amino-2-(3-chloro-phenyl)-ethylidene]-malononitrile](/img/structure/B1282984.png)

![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)

![(Z)-1-(Benzo[b]thiophen-2-yl)acetaldehyde oxime](/img/structure/B1283006.png)